molecular formula C32H39N4O6P B126356 Pht-ape(P)-ile-nal-MA CAS No. 154438-97-8

Pht-ape(P)-ile-nal-MA

Cat. No. B126356
M. Wt: 606.6 g/mol
InChI Key: JZNUDDLHWUADHI-NUKCWJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pht-ape(P)-ile-nal-MA is a synthetic peptide that has gained significant attention in recent years due to its potential applications in scientific research. This peptide is synthesized through a specific method and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Pht-ape(P)-ile-nal-MA has a range of potential scientific research applications. One of the most promising areas of research is in the field of neuroscience. The peptide has been shown to have anxiolytic and antidepressant effects, and it may also have potential applications in the treatment of addiction and other psychiatric disorders. Additionally, Pht-ape(P)-ile-nal-MA may have applications in the study of pain perception and inflammation.

Mechanism Of Action

The mechanism of action of Pht-ape(P)-ile-nal-MA is not fully understood, but it is believed to act on the opioid system in the brain. Specifically, the peptide may interact with the mu-opioid receptor, which is involved in the regulation of pain perception, reward, and mood. By modulating the activity of this receptor, Pht-ape(P)-ile-nal-MA may have anxiolytic, antidepressant, and analgesic effects.

Biochemical And Physiological Effects

Pht-ape(P)-ile-nal-MA has been shown to have a range of biochemical and physiological effects. In animal studies, the peptide has been shown to reduce anxiety-like behavior and increase social interaction. It has also been shown to have antidepressant effects and may be effective in the treatment of depression. Additionally, Pht-ape(P)-ile-nal-MA may have analgesic effects and may be effective in the treatment of pain.

Advantages And Limitations For Lab Experiments

One of the advantages of using Pht-ape(P)-ile-nal-MA in lab experiments is that it is a synthetic peptide, which means that it can be easily synthesized and purified. Additionally, the peptide has been shown to have a range of potential applications in scientific research. However, there are also limitations to using Pht-ape(P)-ile-nal-MA. For example, the mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the peptide may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for research on Pht-ape(P)-ile-nal-MA. One area of research is in the development of novel therapeutics for the treatment of psychiatric disorders. Additionally, there may be applications in the study of pain perception and inflammation. Further research is needed to fully understand the mechanism of action of Pht-ape(P)-ile-nal-MA and to explore its potential applications in scientific research.

Synthesis Methods

Pht-ape(P)-ile-nal-MA is synthesized through a solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The process involves the use of protected amino acids, which are selectively deprotected to allow for the addition of the next amino acid in the sequence. Once the peptide is fully synthesized, it is cleaved from the solid support and purified using various chromatography techniques.

properties

CAS RN

154438-97-8

Product Name

Pht-ape(P)-ile-nal-MA

Molecular Formula

C32H39N4O6P

Molecular Weight

606.6 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butyl-N-[(2S,3S)-3-methyl-1-[[(2S)-2-(methylamino)-3-naphthalen-2-ylpropanoyl]amino]-1-oxopentan-2-yl]phosphonamidic acid

InChI

InChI=1S/C32H39N4O6P/c1-4-21(2)28(30(38)34-29(37)27(33-3)20-22-15-16-23-11-5-6-12-24(23)19-22)35-43(41,42)18-10-9-17-36-31(39)25-13-7-8-14-26(25)32(36)40/h5-8,11-16,19,21,27-28,33H,4,9-10,17-18,20H2,1-3H3,(H,34,37,38)(H2,35,41,42)/t21-,27-,28-/m0/s1

InChI Key

JZNUDDLHWUADHI-NUKCWJJBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O

SMILES

CCC(C)C(C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O

Other CAS RN

154438-97-8

synonyms

N-(((phthalimidyl)butyl)phospho)isoleucyl-beta-naphthylalanine methylamide
Pht-Ape(P)-Ile-Nal-MA
phthaloyl-N-(CH2)4-PO2-Ile-(beta-naphthyl)Ala-NHCH3

Origin of Product

United States

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